molecular formula C9H6O3 B1224647 Benzene-1,3,5-tricarbaldehyde CAS No. 3163-76-6

Benzene-1,3,5-tricarbaldehyde

Cat. No. B1224647
CAS RN: 3163-76-6
M. Wt: 162.14 g/mol
InChI Key: AEKQNAANFVOBCU-UHFFFAOYSA-N
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Description

Benzene-1,3,5-tricarbaldehyde is a chemical compound that has garnered interest due to its potential as a versatile scaffold for the synthesis of sectorial dendrimers and multifunctional molecules. It serves as a fundamental building block in supramolecular chemistry, especially in the construction of complex molecular architectures.

Synthesis Analysis

The synthesis of Benzene-1,3,5-tricarbaldehyde has been refined over the years to increase efficiency and applicability. A notable method includes the convenient synthesis developed by Erik Tullberg and T. Frejd, which also enables the production of benzaldehyde derivatives carrying latent aldehyde groups. This method enhances the compound's utility in creating dendrimers and multifunctional molecules (Tullberg & Frejd, 2007).

Molecular Structure Analysis

Benzene-1,3,5-tricarboxamide (BTA), a closely related derivative, exemplifies the compound's structural versatility. BTAs are crucial in various scientific fields due to their simple structure, accessibility, and the detailed understanding of their supramolecular self-assembly behavior. This makes BTAs a versatile building block for applications ranging from nanotechnology to biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Scientific Research Applications

1. Synthesis of Supramolecular Polymers

  • Summary of Application: Benzene-1,3,5-tricarboxamides (BTAs), which can be derived from Benzene-1,3,5-tricarbaldehyde, have been used to create synthetic water-compatible supramolecular polymers . These polymers mimic fibrous structures found in nature and are uniquely suited to generate functional multicomponent biomaterials .
  • Methods of Application: The synthesis of these polymers involves starting from commercially available 5-aminoisophthalic acid, which eliminates the need for desymmetrization of the core . This approach reduces the number of synthetic steps and leads to the inversion of the connectivity of one of the amides to the benzene core .
  • Results or Outcomes: The resulting polymers maintain the structure and dynamics of the fibres, even when functionality is introduced with monomers that slightly differ in their core structure .

2. Synthesis of Porous Organic Cages and Covalent Organic Frameworks

  • Summary of Application: Benzene-1,3,5-tricarbaldehyde is extensively used in the synthesis of a wide range of porous organic cages and covalent organic frameworks .

3. Synthesis of Functional Multicomponent Biomaterials

  • Summary of Application: Synthetic water-compatible supramolecular polymers based on benzene-1,3,5-tricarboxamides (BTAs), derived from Benzene-1,3,5-tricarbaldehyde, have attracted a lot of interest in recent years. They are uniquely suited to generate functional multicomponent biomaterials . Their morphologies and intrinsic dynamic behavior mimic fibrous structures found in nature .
  • Methods of Application: The synthesis of these polymers involves starting from commercially available 5-aminoisophthalic acid, which eliminates the need for desymmetrization of the core . This approach reduces the number of synthetic steps and leads to the inversion of the connectivity of one of the amides to the benzene core .
  • Results or Outcomes: The resulting polymers maintain the structure and dynamics of the fibres, even when functionality is introduced with monomers that slightly differ in their core structure .

4. Synthesis of Porous Organic Cages and Covalent Organic Frameworks

  • Summary of Application: Benzene-1,3,5-tricarbaldehyde is extensively used in the synthesis of a wide range of porous organic cages and covalent organic frameworks .

5. Facilitating Functionalization of Benzene-1,3,5-tricarboxamides

  • Summary of Application: Benzene-1,3,5-tricarboxamides (BTAs), derived from Benzene-1,3,5-tricarbaldehyde, have attracted a lot of interest in recent years, as they are uniquely suited to generate functional multicomponent biomaterials . Their morphologies and intrinsic dynamic behavior mimic fibrous structures found in nature .
  • Methods of Application: The synthesis of these polymers involves starting from commercially available 5-aminoisophthalic acid, which eliminates the need for desymmetrization of the core . This approach reduces the number of synthetic steps and leads to the inversion of the connectivity of one of the amides to the benzene core .
  • Results or Outcomes: The resulting polymers maintain the structure and dynamics of the fibres, even when functionality is introduced with monomers that slightly differ in their core structure .

6. Synthesis of a Wide Range of Porous Organic Cages

  • Summary of Application: Benzene-1,3,5-tricarbaldehyde is extensively used in the synthesis of a wide range of porous organic cages .

Safety And Hazards

Benzene-1,3,5-tricarbaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation .

Future Directions

Benzene-1,3,5-tricarbaldehyde has attracted a lot of interest in recent years, as they are uniquely suited to generate functional multicomponent biomaterials . Functionality can be introduced into supramolecular polymers with monomers that slightly differ in their core structure while maintaining the structure and dynamics of the fibres .

properties

IUPAC Name

benzene-1,3,5-tricarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKQNAANFVOBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=O)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372697
Record name Benzene-1,3,5-tricarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,3,5-tricarbaldehyde

CAS RN

3163-76-6
Record name Benzene-1,3,5-tricarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Benzenetricarboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,3,5-Tris(hydroxymethyl)benzene 15 (927 mg, 5.12 mmol) was suspended in CH2Cl2 (25 mL) and solid PCC (5.94 g, 27.6 mmol) was added. After 30 minutes of stirring, the reaction was diluted with acetone (10 mL) and was allowed to stir for 3 hr at RT. TLC (10% MeOH, 90% CH2Cl2 Rf=0.50) was used to determine if the reaction was complete. After the reaction was complete, the precipitated chromium salts were filtered off and washed with CH2Cl2. The aqueous layer was extracted 3 times in CH2Cl2 and saturated Na2CO3. The organic layers were combined and dried over anhydrous Na2SO4, filtered, and concentrated. Flash column chromatography (100% CH2Cl2 Rf=0.4) gave 16 (272 mg, 1.68 mmol, 33%). 1H NMR (CDCl3): δ 10.21 (s, 3H), 8.63 (s, 3H).
Quantity
927 mg
Type
reactant
Reaction Step One
Name
Quantity
5.94 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
405
Citations
DC McLeod, KK Lachmayr, RH Lambeth… - DEVCOM Army …, 2023 - apps.dtic.mil
This report details the synthesis, purification, and characterization of a novel hexa-functional monomer, 2, 4, 6-tris ((diphenylmethylene) amino) benzene-1, 3, 5-tricarbaldehyde, which …
Number of citations: 1 apps.dtic.mil
E Tullberg, T Frejd - Synthetic communications, 2007 - Taylor & Francis
A convenient synthesis of benzene‐1,3,5‐tricarbaldehyde was developed as well as benzaldehyde derivatives carrying one or two latent aldehyde groups. The asymmetric derivatives …
Number of citations: 3 www.tandfonline.com
X Yang, S Zhang, J Wang, W Wang, J Li, J Chen… - Analytica Chimica …, 2020 - Elsevier
Herein, we introduce a modulation strategy for the synthesis of imine based covalent organic frameworks (COFs) via the condensation of benzene-1,3,5-tricarbaldehyde with 1,3,5-tris (4…
Number of citations: 40 www.sciencedirect.com
Y Shi, X Zhang, H Liu, J Han, Z Yang, L Gu, Z Tang - Small, 2020 - Wiley Online Library
Covalent organic frameworks (COFs) have emerged as a fascinating crystalline porous material and are widely used in the field of catalysis. However, developing simple approaches to …
Number of citations: 37 onlinelibrary.wiley.com
K Neuvonen, N Koissi, H Lönnberg - Journal of the Chemical Society …, 2002 - pubs.rsc.org
Condensation of triformylmethane (TFM) with adenosine has been studied in pyridine and aqueous dioxane. One 1 ∶ 1 (2) and two 2 ∶ 1 (6 and 7) TFM–adenosine adducts were …
Number of citations: 1 pubs.rsc.org
M Traxler, S Gisbertz, P Pachfule… - Angewandte Chemie …, 2022 - Wiley Online Library
Covalent organic frameworks (COFs) are structurally tuneable, porous and crystalline polymers constructed through the covalent attachment of small organic building blocks as …
Number of citations: 55 onlinelibrary.wiley.com
C Liu, E Park, Y Jin, J Liu, Y Yu, W Zhang… - Angewandte …, 2018 - Wiley Online Library
A two‐dimensional surface covalent organic framework, prepared by a surface‐confined synthesis using 4,4′‐azodianiline and benzene‐1,3,5‐tricarbaldehyde as the precursors, was …
Number of citations: 46 onlinelibrary.wiley.com
C Lin, X Liu, B Yu, C Han, L Gong… - … Applied Materials & …, 2021 - ACS Publications
Covalent organic frameworks (COFs) are promising crystalline materials for photocatalytic solar- to hydrogen-energy conversion due to the tunable chemical structures and energy band …
Number of citations: 60 pubs.acs.org
T Shiraki, G Kim, N Nakashima - Chemistry Letters, 2015 - journal.csj.jp
We report room-temperature synthesis of a covalent organic framework (COF) using the combination of benzene-1,3,5-tricarbaldehyde and 1,4-phenylenediamine. The method is quite …
Number of citations: 23 www.journal.csj.jp
K VenkateswaraáRao - Journal of the Chemical Society, Perkin …, 1995 - pubs.rsc.org
Three-fold, stereoselective Wittig reactions between benzene-1, 3, 5-tricarbaldehyde 4 and fluoren-9-ylidene(triphenyl)phosphine 5 furnished an interesting C48-hydrocarbon …
Number of citations: 1 pubs.rsc.org

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